molecular formula C21H18ClN3O5S B3535722 4-chloro-2-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide

4-chloro-2-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide

Cat. No. B3535722
M. Wt: 459.9 g/mol
InChI Key: AHAFQAXQTUCTPC-UHFFFAOYSA-N
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Description

The compound “4-chloro-2-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide” is a complex organic molecule that contains several functional groups. These include a nitro group (-NO2), a chloro group (-Cl), an amide group (CONH2), and a sulfonamide group (SO2NH2). The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings suggests that the compound could have a planar structure. The nitro, chloro, amide, and sulfonamide groups could introduce polarity to the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. For example, the nitro group could undergo reduction reactions, the chloro group could participate in substitution reactions, and the amide and sulfonamide groups could be involved in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility could be affected by its polarity, and its melting and boiling points could be influenced by the strength of intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action could involve interacting with biological targets such as enzymes or receptors. Without specific information about its use, it’s difficult to provide a detailed analysis of its mechanism of action .

properties

IUPAC Name

4-chloro-2-nitro-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S/c22-16-6-11-19(20(14-16)25(27)28)21(26)24-17-7-9-18(10-8-17)31(29,30)23-13-12-15-4-2-1-3-5-15/h1-11,14,23H,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAFQAXQTUCTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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